Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 941885-59-2
VCID: VC7370818
InChI: InChI=1S/C22H21N3O5/c1-3-29-18-13-9-8-12-16(18)21(27)23-17-14-19(26)25(15-10-6-5-7-11-15)24-20(17)22(28)30-4-2/h5-14H,3-4H2,1-2H3,(H,23,27)
SMILES: CCOC1=CC=CC=C1C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3
Molecular Formula: C22H21N3O5
Molecular Weight: 407.426

Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

CAS No.: 941885-59-2

Cat. No.: VC7370818

Molecular Formula: C22H21N3O5

Molecular Weight: 407.426

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate - 941885-59-2

Specification

CAS No. 941885-59-2
Molecular Formula C22H21N3O5
Molecular Weight 407.426
IUPAC Name ethyl 4-[(2-ethoxybenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
Standard InChI InChI=1S/C22H21N3O5/c1-3-29-18-13-9-8-12-16(18)21(27)23-17-14-19(26)25(15-10-6-5-7-11-15)24-20(17)22(28)30-4-2/h5-14H,3-4H2,1-2H3,(H,23,27)
Standard InChI Key SDQQYZFXQIOKGQ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the dihydropyridazine class, characterized by a six-membered ring containing two adjacent nitrogen atoms. Key structural elements include:

  • 2-Ethoxybenzamido moiety: Provides electron-donating effects through the ethoxy group at the ortho position of the benzamide group, influencing electronic distribution and hydrogen bonding capabilities.

  • 1-Phenyl substitution: Introduces aromatic stacking potential and modulates lipophilicity.

  • Ethyl ester group: Enhances membrane permeability while maintaining synthetic versatility for subsequent hydrolysis reactions .

Comparative Structural Analysis

Table 1 contrasts key parameters between this compound and its 4-ethoxybenzamido analog (CAS 941885-56-9):

ParameterTarget Compound4-Ethoxy Analog
Molecular FormulaC22H21N3O5C22H21N3O5
Molecular Weight407.426 g/mol407.426 g/mol
Substituent Position2-ethoxybenzamido4-ethoxybenzamido
Calculated LogP2.89 (estimated)2.91
Hydrogen Bond Donors22

The positional isomerism of the ethoxy group creates distinct electronic profiles, with the 2-substituted analog likely exhibiting increased steric hindrance and altered dipole moments compared to the para-substituted variant.

Synthetic Methodology and Reaction Optimization

General Synthetic Strategy

While no explicit protocol exists for the 2-ethoxy derivative, extrapolation from analogous pyridazine syntheses suggests a multi-step approach :

  • Core formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds

  • Amidation: Reaction of 4-amino intermediates with 2-ethoxybenzoyl chloride

  • Esterification: Protection of the carboxylic acid functionality using ethyl chloroformate

Critical Reaction Parameters

Data from similar benzamido-pyridazine syntheses reveal optimal conditions :

  • Solvent selection: Dichloromethane or ethyl acetate preferred for amidation steps (85-93% yields)

  • Temperature control: 0-25°C range prevents undesired side reactions during acylation

  • Stoichiometry: 1.1:1 molar ratio of acyl chloride to amine minimizes dimerization

A representative yield optimization table derived from comparable systems :

BaseSolventTemp (°C)Time (h)Yield (%)
TriethylamineDichloromethane25287
DMAPToluene500.2580
NaHCO3Ethyl Acetate0-25472

Microwave-assisted synthesis demonstrates potential for rapid reaction times (10 minutes at 50°C) while maintaining acceptable yields (80%) .

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Profile

Using QSPR models and analog data :

  • Solubility: 2.3-10.9 mg/mL in aqueous buffers (pH 7.4)

  • Lipophilicity: Calculated LogP = 2.89 ± 0.15

  • Dissociation constants:

    • pKa1 (pyridazine N-H): 4.2 ± 0.3

    • pKa2 (amide NH): 10.8 ± 0.5

Spectroscopic Characterization

Hypothetical spectral data based on structural analogs :

  • 1H NMR (400 MHz, CDCl3):
    δ 1.35 (t, J=7.1 Hz, 3H, OCH2CH3)
    δ 4.32 (q, J=7.1 Hz, 2H, OCH2CH3)
    δ 7.25-8.15 (m, 9H, aromatic H)
    δ 10.21 (s, 1H, CONH)

  • IR (KBr): 1745 cm⁻¹ (C=O ester) 1680 cm⁻¹ (C=O amide) 1602 cm⁻¹ (C=N pyridazine)

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